

Spectroscopic Characterization of Sodium 4-Nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium 4-nitrobenzoate

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This technical guide provides a comprehensive overview of the spectroscopic data for **sodium 4-nitrobenzoate** ($C_7H_4NNaO_4$), a compound relevant in various chemical and pharmaceutical contexts. Due to the limited availability of directly published spectra for the sodium salt, this document presents a combination of data derived from its parent compound, 4-nitrobenzoic acid, and closely related analogues, along with detailed, standardized experimental protocols for obtaining such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of **sodium 4-nitrobenzoate**. The salt's solubility characteristics necessitate the use of polar deuterated solvents such as Deuterium Oxide (D_2O) or Dimethyl Sulfoxide- d_6 ($DMSO-d_6$). The following data is based on spectra of 4-nitrobenzoic acid in $DMSO-d_6$, adjusted to reflect the deprotonated carboxylate form of the sodium salt.

1H NMR Data

The 1H NMR spectrum of **sodium 4-nitrobenzoate** is expected to show a simple, symmetric pattern for the aromatic protons due to the para-substitution on the benzene ring. The acidic proton of the parent carboxylic acid will be absent.

Table 1: Predicted 1H NMR Spectroscopic Data for **Sodium 4-Nitrobenzoate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.31	Doublet (d)	2H	Aromatic protons ortho to the nitro group
~8.18	Doublet (d)	2H	Aromatic protons ortho to the carboxylate group

Note: Data is inferred from the spectrum of 4-nitrobenzoic acid in DMSO-d₆.^[1] Shifts are approximate and may vary based on solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **Sodium 4-Nitrobenzoate**

Chemical Shift (δ) ppm	Assignment
~166.3	C=O (Carboxylate)
~150.5	C-NO ₂
~136.9	C-COO ⁻ (Quaternary)
~131.1	CH (aromatic)
~124.2	CH (aromatic)

Note: Data is based on the spectrum of 4-nitrobenzoic acid in DMSO-d₆.^[1]

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **sodium 4-nitrobenzoate** in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

- ^1H NMR Acquisition:
 - Record the spectrum at a probe temperature of 298 K.
 - Acquire data over a spectral width of approximately 16 ppm.
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Record the spectrum using a proton-decoupled pulse sequence.
 - Acquire data over a spectral width of approximately 220 ppm.
 - A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ^1H and 39.51 ppm for ^{13}C).[\[2\]](#)

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in **sodium 4-nitrobenzoate**. The spectrum of the sodium salt will differ significantly from its parent acid in the carboxyl region, while the characteristic nitro group vibrations will remain.

Table 3: Key IR Absorption Bands for **Sodium 4-Nitrobenzoate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1600-1550	Strong	Asymmetric carboxylate (COO ⁻) stretch
~1530-1515	Strong	Asymmetric nitro (NO ₂) stretch
~1420-1380	Medium-Strong	Symmetric carboxylate (COO ⁻) stretch
~1350-1340	Strong	Symmetric nitro (NO ₂) stretch
~870-850	Strong	C-H out-of-plane bend (para-substitution)

Note: Wavenumbers are approximate and based on characteristic values for aromatic carboxylates and nitro compounds.[\[3\]](#)[\[4\]](#)

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

- Sample Preparation:
 - Thoroughly grind 1-2 mg of dry **sodium 4-nitrobenzoate** with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press die.
- Pellet Formation: Apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FTIR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

- Collect a sufficient number of scans (e.g., 16-32) and average them to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are influenced by the conjugated aromatic system and the nitro group.

Table 4: UV-Vis Spectroscopic Data for **Sodium 4-Nitrobenzoate**

Solvent	λ_{max} (nm)
Water / Ethanol	~260-280

Note: The λ_{max} is estimated based on data for 4-nitrobenzoic acid, which shows a maximum absorption at 258 nm in alcohol.[5] The exact wavelength for the sodium salt in an aqueous solution may vary slightly.

Experimental Protocol for UV-Vis Spectroscopy

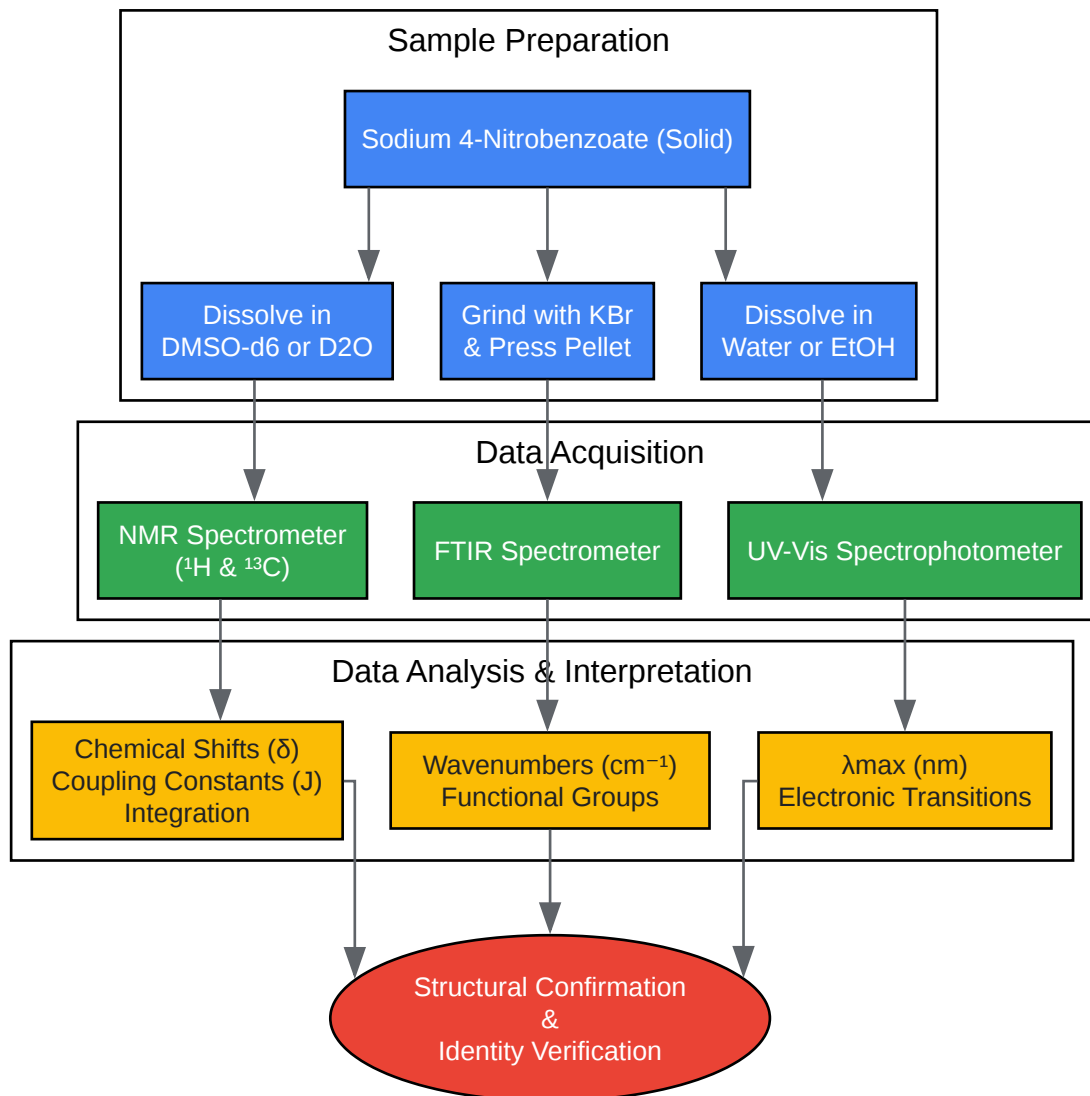
- Solution Preparation:
 - Prepare a stock solution of **sodium 4-nitrobenzoate** of a known concentration (e.g., 100 $\mu\text{g/mL}$) by accurately weighing the solid and dissolving it in a volumetric flask using deionized water or ethanol.
 - Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Use quartz cuvettes with a 1 cm path length.

- Fill the reference cuvette with the solvent (blank) and the sample cuvette with the prepared solution.
- Scan the sample over a wavelength range of approximately 200-400 nm.
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}) from the resulting spectrum.

Workflow and Data Integration

The characterization of **sodium 4-nitrobenzoate** involves a logical flow of spectroscopic analyses to confirm its identity and structure. The following diagram illustrates this general workflow.

Spectroscopic Analysis Workflow for Sodium 4-Nitrobenzoate



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Caption: Workflow for the spectroscopic characterization of **sodium 4-nitrobenzoate**.

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